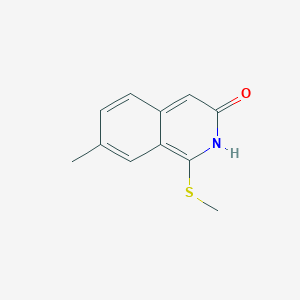

7-Methyl-1-(methylthio)isoquinolin-3(2H)-one

Description

7-Methyl-1-(methylthio)isoquinolin-3(2H)-one: is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Properties

CAS No. |

61576-31-6 |

|---|---|

Molecular Formula |

C11H11NOS |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

7-methyl-1-methylsulfanyl-2H-isoquinolin-3-one |

InChI |

InChI=1S/C11H11NOS/c1-7-3-4-8-6-10(13)12-11(14-2)9(8)5-7/h3-6H,1-2H3,(H,12,13) |

InChI Key |

PXAQUEBWUZORSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(NC(=O)C=C2C=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(methylthio)isoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

Introduction of Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Introduction of Methylthio Group: The methylthio group can be introduced through a thiolation reaction using methylthiolating agents like methylthiol (CH₃SH) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: Reduction reactions can target the isoquinoline core, potentially reducing it to a tetrahydroisoquinoline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methyl-1-(methylthio)isoquinolin-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(methylthio)isoquinolin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound, lacking the methyl and methylthio groups.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

Tetrahydroisoquinoline: A reduced form of isoquinoline.

Uniqueness

7-Methyl-1-(methylthio)isoquinolin-3(2H)-one is unique due to the presence of both a methyl and a methylthio group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

7-Methyl-1-(methylthio)isoquinolin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This isoquinolinone derivative is particularly noted for its potential as an antiplasmodial agent and its inhibitory effects on various enzymes, making it a subject of interest for further research.

The compound features a methylthio group, which enhances its reactivity and biological activity. The mechanism of action primarily involves the inhibition of falcipain-2, a cysteine protease from Plasmodium falciparum, which is crucial for the survival of the malaria parasite. By binding to the active site of falcipain-2, this compound prevents the enzyme from performing its catalytic function, thereby exhibiting antimalarial properties .

Antiplasmodial Activity

Research has demonstrated that this compound exhibits significant antiplasmodial activity. In vitro studies indicate that this compound can effectively inhibit the growth of Plasmodium falciparum at micromolar concentrations, with IC50 values typically ranging from 5 to 20 µM depending on the specific strain tested .

Anticancer Potential

In addition to its antimalarial properties, this compound has shown promise in anticancer applications. Studies have indicated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's ability to enhance caspase-3 activity suggests a mechanism involving programmed cell death, which is critical in cancer therapy .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with other related compounds. The following table summarizes the biological activities of selected isoquinolinones:

Case Study 1: Antiplasmodial Screening

In a study focused on antiplasmodial activity, researchers synthesized several derivatives of isoquinolinones, including this compound. The compound was tested against various strains of Plasmodium falciparum, demonstrating significant inhibitory effects at concentrations as low as 5 µM. These findings support its potential as a lead compound for developing new antimalarial drugs .

Case Study 2: Apoptosis Induction in Cancer Cells

A separate investigation into the anticancer properties of this compound revealed that treatment with concentrations around 10 µM led to notable morphological changes in MDA-MB-231 cells, indicating apoptosis. Additionally, flow cytometry analysis confirmed an increase in cells arrested at the G2/M phase of the cell cycle, further validating its role as a potential anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.